An In-depth Technical Guide to the Core Chemical Properties and Structure of Pinacolone
An In-depth Technical Guide to the Core Chemical Properties and Structure of Pinacolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of pinacolone. The information is curated to support researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Identification
Pinacolone, systematically known as 3,3-dimethylbutan-2-one, is an aliphatic ketone with a characteristic peppermint or camphor-like odor.[1][2] Its structure features a carbonyl group adjacent to a sterically hindered tert-butyl group, which significantly influences its chemical reactivity.
| Identifier | Value |
| IUPAC Name | 3,3-dimethylbutan-2-one[1] |
| Synonyms | tert-Butyl methyl ketone, Pinacolin[1][3] |
| CAS Number | 75-97-8[1][3][4] |
| Molecular Formula | C₆H₁₂O[1][4][5] |
| Molecular Weight | 100.16 g/mol [1][5] |
| Chemical Structure |
|
Physicochemical Properties
Pinacolone is a colorless to light yellow liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Melting Point | -52.5 °C[4][6] |
| Boiling Point | 106.1 °C[4] |
| Density | 0.801 g/cm³ at 25 °C |
| Solubility | Soluble in ethanol, ether, acetone (B3395972), and carbon tetrachloride. Sparingly soluble in water.[4] |
| Flash Point | 5 °C |
| Refractive Index | 1.396 at 20 °C |
Synthesis of Pinacolone
The most classic and well-known method for synthesizing pinacolone is the pinacol (B44631) rearrangement of pinacol (2,3-dimethyl-2,3-butanediol). Other methods have also been developed.
Pinacol Rearrangement
The pinacol rearrangement is an acid-catalyzed reaction that converts a 1,2-diol to a ketone. The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation. A subsequent 1,2-methyl shift leads to the formation of the more stable oxonium ion, which upon deprotonation yields pinacolone.
Materials:
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Pinacol hydrate (B1144303) (250 g)
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6 N Sulfuric acid (750 g)
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Concentrated sulfuric acid
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Calcium chloride
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2-L round-bottomed flask
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Dropping funnel
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Condenser for distillation
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Separatory funnel
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Distillation apparatus
Procedure:
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In a 2-L round-bottomed flask equipped with a dropping funnel and a condenser set for distillation, place 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.
-
Heat the mixture and distill until the volume of the upper layer of the distillate no longer increases. This typically takes 15-20 minutes.
-
Separate the pinacolone layer from the aqueous layer in the distillate using a separatory funnel.
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Return the aqueous layer to the reaction flask. Add 60 cc of concentrated sulfuric acid to the flask, followed by another 250 g portion of pinacol hydrate.
-
Repeat the distillation and separation process. This can be repeated for a total of four portions of pinacol hydrate (1 kg total).
-
Combine all the collected pinacolone fractions and dry them over anhydrous calcium chloride.
-
Filter the dried pinacolone and purify it by fractional distillation. The main fraction of pinacolone distills at 103–107 °C.
Yield: Approximately 287–318 g (65–72% of the theoretical yield).
Chemical Reactivity
The chemical reactivity of pinacolone is governed by the carbonyl group and the adjacent α-methyl group. The bulky tert-butyl group provides significant steric hindrance, influencing the accessibility of the carbonyl carbon to nucleophiles.
Reactions at the Carbonyl Group
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Reduction: The carbonyl group can be reduced to a secondary alcohol (pinacolyl alcohol) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
-
Grignard Reaction: Pinacolone reacts with Grignard reagents to form tertiary alcohols. Due to steric hindrance from the tert-butyl group, the reaction may require more forcing conditions compared to less hindered ketones.
-
Reductive Amination: It can undergo reductive amination to form various amines.
Reactions at the α-Methyl Group
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Aldol (B89426) Condensation: The α-methyl group has acidic protons that can be removed by a strong base to form an enolate. This enolate can then participate in aldol condensation reactions with aldehydes or other ketones.
-
Halogenation: In the presence of a base, the α-methyl group can be halogenated.
Spectroscopic Characterization
The structure of pinacolone can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of pinacolone is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group.
| Wavenumber (cm⁻¹) | Assignment |
| ~1715 | C=O stretch (strong) |
| ~2970 | C-H stretch (sp³ C-H) |
Materials:
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Pinacolone sample
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FTIR spectrometer
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Salt plates (e.g., NaCl or KBr)
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Pasteur pipette
-
Acetone (for cleaning)
Procedure:
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Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.
-
Using a Pasteur pipette, place a single drop of liquid pinacolone onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Place the sandwiched plates into the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum should be run first.
-
After analysis, clean the salt plates thoroughly with acetone and store them in a desiccator.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of pinacolone is simple and highly characteristic, showing two singlets corresponding to the two types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Singlet | 9H | (CH₃)₃C- |
| ~2.1 | Singlet | 3H | CH₃-C=O |
Materials:
-
Pinacolone sample (10-20 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pasteur pipette
-
Vial
Procedure:
-
Dissolve approximately 10-20 mg of pinacolone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.
-
Transfer the solution into a clean, dry NMR tube using a Pasteur pipette. Ensure there are no solid particles in the solution.
-
Carefully place the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's requirements.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum following the instrument's standard operating procedures. This will involve tuning, locking, and shimming the instrument before data acquisition.
-
Process the acquired free induction decay (FID) to obtain the frequency-domain spectrum. This typically involves Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of CDCl₃ at 7.26 ppm).
Applications in Research and Drug Development
Pinacolone serves as a versatile building block in organic synthesis and has been utilized in the preparation of various pharmaceuticals and agrochemicals. Its unique sterically hindered ketone structure allows for selective transformations. It is a precursor in the synthesis of fungicides such as triadimefon (B1683231) and paclobutrazol, as well as the herbicide metribuzin. In medicinal chemistry, the pinacolone moiety is incorporated into various drug candidates, leveraging its lipophilic nature and metabolic stability.
